Framycetin is an aminoglycoside antibiotic primarily derived from the bacterium Streptomyces fradiae. It is used in various formulations for treating infections, particularly in the eye, ear, and nasal passages, as well as for managing conditions like hemorrhoids. The compound is known for its efficacy against a range of Gram-negative and some Gram-positive bacteria, making it a valuable therapeutic agent in clinical settings .
Framycetin falls under the category of aminoglycoside antibiotics. This class of antibiotics works by inhibiting bacterial protein synthesis, making them effective against a wide variety of bacterial pathogens. Framycetin is structurally related to neomycin, sharing similar mechanisms and applications in medicine .
Framycetin can be synthesized through several methods, including:
The chemical synthesis typically employs ion exchange chromatography to purify framycetin sulfate. The process involves:
Framycetin has the chemical formula and a molecular weight of approximately 614.64 g/mol. Its structure consists of multiple sugar units attached to an aminocyclitol core, characteristic of aminoglycosides.
The compound's InChI key is PGBHMTALBVVCIT-VCIWKGPPSA-N, and it features a complex arrangement that includes:
Framycetin undergoes various chemical reactions that are crucial for its functionality:
The binding affinity of framycetin to ribosomal RNA is critical for its antibacterial activity. It interacts specifically with nucleotide positions that are essential for tRNA recognition during protein synthesis .
Framycetin exerts its antibacterial effects primarily through:
This mechanism highlights framycetin's role as an effective bactericidal agent against susceptible organisms, particularly enteric bacteria .
These properties contribute significantly to framycetin's pharmacokinetics and bioavailability in clinical applications .
Framycetin is utilized in various scientific and medical applications:
The esterification process involves glycosyltransferases (GTs) that utilize nucleotide diphosphate (NDP)-activated sugars as donors. Specifically:
A critical branch point involves neomycin C, a stereoisomer of framycetin where L-neosamine C replaces L-neosamine B. The radical S-adenosylmethionine (SAM)-dependent epimerase NeoN converts neomycin C to framycetin (neomycin B) using SAM as a cofactor. Overexpression of neoN and metK (SAM synthetase) reduces neomycin C content from 19.1% to 12.7% in engineered strains [9].
Table 2: Enzymes in Glycoside Esterification
Enzyme | Reaction Catalyzed | Cofactor/Substrate |
---|---|---|
BtrS (Neo6) | Transamination of DOI to 2-DOS | PLP, L-glutamine |
Neo8 (BtrM) | UDP-GlcNAc transfer to 2-DOS | UDP-N-acetylglucosamine |
Neo15 | PRPP-dependent ribosylation | 5-Phosphoribosyl-1-diphosphate |
Neo12/13 | TDP-L-neosamine attachment | TDP-activated neosamine |
NeoN | Epimerization of neomycin C → B | S-adenosylmethionine (SAM) |
Industrial framycetin production relies on submerged aerobic fermentation of S. fradiae in stirred-tank bioreactors (STRs). Key optimization parameters include:
Synergistic bioreactor designs enhance efficiency:
Table 3: Fermentation Parameters for Framycetin Optimization
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Carbon Source | Glucose (20 g/L) + glycerol (5 g/L) | ↑ 15–20% vs. glucose alone |
Dissolved O₂ | >30% saturation | ↑ 25% vs. O₂-limited cultures |
pH | 7.2–7.5 | Prevents acid hydrolysis of products |
Temperature | 28°C | Maximizes enzyme activity |
Aeration Rate | 1–2 vvm | Supports high OUR (5–10 mmol/L/h) |
Framycetin (neomycin B) and neomycin C are stereoisomers differing only in the C5′ configuration of L-neosamine: framycetin has R-configuration, while neomycin C has S-configuration. This minor structural difference reduces neomycin C’s antibacterial potency by 2–4-fold compared to framycetin [3] [5]. The biosynthetic gene clusters (BGCs) of S. fradiae share >90% homology with other neomycin producers but exhibit critical distinctions:
Table 4: Comparative Features of Framycetin and Neomycin Complex
Feature | Framycetin (Neomycin B) | Neomycin C |
---|---|---|
Structure | L-neosamine B (R-C5′) | L-neosamine C (S-C5′) |
Antibacterial Potency | High (MIC₉₀ for E. coli: 1 μg/mL) | Moderate (MIC₉₀: 4 μg/mL) |
Key Biosynthetic Gene | neoN (epimerase) | Absent |
Regulatory Genes | neoG, neoH | Varies by strain |
Typical Impurity in Product | ≤3% (framycetin sulfate) | 3–15% (neomycin sulfate) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1